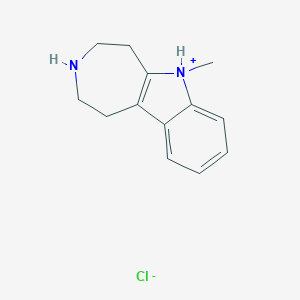

PNU-22394 hydrochloride

Description

Propriétés

IUPAC Name |

6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15;/h2-5,14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIGGEUWSYESTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCNCC2)C3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15923-42-9 | |

| Record name | PNU-22394 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK9N5GRJ53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PNU-22394 Hydrochloride: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-22394 hydrochloride, also known as U-22394A, is a synthetic compound belonging to the ibogalog family of cyclized tryptamines.[1] It is structurally a simplified analog of the naturally occurring psychoactive compound ibogaine. Initially investigated as a potential appetite suppressant and antipsychotic, PNU-22394 never reached the market.[1] This technical guide provides a detailed examination of its mechanism of action, focusing on its interaction with serotonin (B10506) receptors.

Core Mechanism of Action: Serotonin 5-HT2 Receptor Agonism

The primary mechanism of action of this compound is its activity as a potent agonist at multiple subtypes of the serotonin 5-HT2 receptor family.[1] Its pharmacological profile is characterized by high affinity and functional activity at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for PNU-22394 at human serotonin 5-HT2 receptors. This data highlights its potent and relatively selective agonist profile.

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy (Emax) | Functional Activity |

| 5-HT2A | 19 nM | 67.2 nM | 64% | Partial Agonist |

| 5-HT2B | 28.5 nM | 71.3 nM | 13% | Weak Partial Agonist/Antagonist |

| 5-HT2C | 18.8 nM | 18.8 nM | 83% | Near-Full Agonist |

| Imidazoline I2 | 1,030 nM | - | - | Very Weak Affinity |

Data sourced from Wikipedia, citing relevant primary literature.[1]

Signaling Pathways

As a near-full agonist at the 5-HT2C receptor, PNU-22394 is expected to activate the canonical Gq/11 signaling pathway, leading to the downstream activation of phospholipase C (PLC) and subsequent cellular responses.

Experimental Protocols

Detailed experimental protocols for the characterization of PNU-22394 are not extensively available in the public domain. However, the reported quantitative data (Ki, EC50, Emax) would have been generated using standard pharmacological assays as described below.

Radioligand Binding Assays (for Ki determination)

-

Objective: To determine the binding affinity of PNU-22394 for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.

-

General Methodology:

-

Membranes from cells expressing the specific human 5-HT2 receptor subtype are prepared.

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C) is incubated with the membranes.

-

Increasing concentrations of unlabeled PNU-22394 are added to compete with the radioligand for binding to the receptor.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

The concentration of PNU-22394 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assays (for EC50 and Emax determination)

-

Objective: To determine the potency (EC50) and efficacy (Emax) of PNU-22394 at the 5-HT2 receptor subtypes.

-

General Methodology (e.g., Calcium Mobilization Assay for Gq-coupled 5-HT2 receptors):

-

Whole cells expressing the specific 5-HT2 receptor subtype are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

A baseline fluorescence measurement is taken.

-

Increasing concentrations of PNU-22394 are added to the cells.

-

Agonist binding to the Gq-coupled 5-HT2 receptor activates PLC, leading to an increase in intracellular calcium.

-

The change in fluorescence upon calcium binding to the dye is measured using a fluorometer or plate reader.

-

The concentration of PNU-22394 that produces 50% of the maximal response is the EC50 value.

-

The maximal response (Emax) is determined and often compared to the response of a full agonist (e.g., serotonin).

-

Structural Relationship and Pharmacological Implications

PNU-22394 is a simplified analog of ibogaine, which is a complex indole (B1671886) alkaloid. This structural relationship is significant as it places PNU-22394 within a class of compounds with potential psychoactive and therapeutic effects.

Despite its potent agonism at the 5-HT2A receptor, a receptor subtype known to mediate the hallucinogenic effects of classic psychedelics, PNU-22394 did not produce hallucinogenic effects in humans.[1] This suggests a potential functional selectivity or "biased agonism," where PNU-22394 may preferentially activate certain downstream signaling pathways over others, or that its partial agonism at this receptor is below the threshold for hallucinogenic activity. The anorectic effects observed in both animals and humans are likely mediated by its near-full agonism at the 5-HT2C receptor, a well-established target for appetite suppression.[1]

Conclusion

This compound is a potent serotonin 5-HT2 receptor agonist with a distinct pharmacological profile. Its near-full agonism at the 5-HT2C receptor is consistent with its observed anorectic effects. The lack of hallucinogenic activity, despite potent 5-HT2A receptor agonism, makes it an interesting compound for studying the nuances of serotonin receptor signaling and the potential for developing functionally selective agonists. Further research would be necessary to fully elucidate the detailed molecular interactions and downstream signaling pathways activated by PNU-22394.

References

PNU-22394 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of PNU-22394 hydrochloride. The information is intended to support research and drug development efforts related to this potent 5-HT2C receptor agonist.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 1,2,3,4,5,6-Hexahydro-6-methyl-azepino[4,5-b]indole hydrochloride, is a synthetic compound belonging to the ibogalog family. It is a cyclized tryptamine (B22526) and a simplified analog of ibogaine.

| Property | Value | Source |

| Chemical Name | 1,2,3,4,5,6-Hexahydro-6-methyl-azepino[4,5-b]indole hydrochloride | [1][2] |

| Molecular Formula | C13H16N2·HCl | [1][2][3] |

| Molecular Weight | 236.74 g/mol | [1][2][3] |

| CAS Number | 15923-42-9 | [1][2][3] |

| SMILES | CN1C2=C(CCNCC2)C3=CC=C=C31.Cl | [4] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥99% (HPLC) | [1][2] |

| Solubility | Soluble to 100 mM in water | [2] |

| Storage | Desiccate at +4°C | [1][2] |

Pharmacological Properties

This compound is a potent agonist at the 5-HT2C receptor and a partial agonist at the 5-HT2A and 5-HT2B receptors. Its non-selective nature among the 5-HT2 receptor subtypes is a key feature of its pharmacological profile.

| Parameter | Receptor Subtype | Value (nM) | Source |

| Binding Affinity (Ki) | 5-HT2C | 18 | [1][2] |

| 5-HT2A | 18 | [1][2] | |

| 5-HT2B | 66 | [1][2] | |

| Functional Activity (EC50) | 5-HT2C | 7.7 | [5] |

| 5-HT2A | 23 | [5] |

Mechanism of Action and Signaling Pathway

As an agonist for the 5-HT2C and 5-HT2A receptors, this compound is presumed to activate the Gq/G11 signaling pathway. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Experimental Protocols

The following sections outline generalized experimental protocols relevant to the characterization of this compound. These methodologies are based on standard practices for studying G protein-coupled receptor ligands.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of this compound for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with divalent cations (e.g., 5 mM MgCl2).

-

Radioligand: A specific radiolabeled antagonist for each receptor subtype is used (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, and [3H]mesulergine for 5-HT2C) at a concentration near its Kd.

-

Competition: Membranes are incubated with the radioligand and varying concentrations of this compound.

-

Incubation: The reaction is incubated to equilibrium (e.g., 60 minutes at 30°C).

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

This assay measures the ability of this compound to elicit an increase in intracellular calcium, a downstream event of Gq/G11 activation, to determine its EC50.

Methodology:

-

Cell Culture: Cells expressing the target receptor (e.g., HEK293 or CHO) are seeded into 96- or 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Signal Detection: Changes in fluorescence intensity are measured over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The EC50 value is calculated from the concentration-response curve.

Experimental Workflow

The characterization of a compound like this compound typically follows a structured workflow from initial screening to in-depth pharmacological profiling.

In Vivo Activity

Studies have shown that this compound reduces food intake in rats following subcutaneous administration and has demonstrated anorexigenic effects in humans.[1][2] These effects are consistent with the known role of 5-HT2C receptor agonism in the regulation of appetite and food intake.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the 5-HT2 receptor family, particularly the 5-HT2C subtype. Its well-characterized in vitro pharmacology and demonstrated in vivo effects make it a suitable probe for studies in neuroscience, metabolism, and drug discovery. The experimental protocols and workflows described in this guide provide a framework for the further investigation of this and similar compounds.

References

- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. bu.edu [bu.edu]

- 4. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of PNU-22394 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated pharmacological profile of PNU-22394 hydrochloride, a known 5-HT2C receptor agonist. Due to the limited availability of public domain quantitative data for this specific compound, the tables presented below contain representative data for a selective 5-HT2C agonist and should be considered illustrative. The experimental protocols described are standard methodologies used to characterize such compounds.

Executive Summary

This compound is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist. Compounds in this class are recognized for their role in modulating appetite and food intake. The activation of 5-HT2C receptors in the central nervous system, particularly in the hypothalamus, is associated with a reduction in food consumption, making these agonists a focal point in the research and development of anti-obesity therapeutics. This document outlines the expected binding affinity, functional potency, and in vivo efficacy of this compound, based on the known pharmacology of selective 5-HT2C agonists.

Mechanism of Action: 5-HT2C Receptor Activation

This compound exerts its pharmacological effects by binding to and activating the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The 5-HT2C receptor is primarily coupled to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to downstream cellular responses. In the context of appetite regulation, the activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus is a key mechanism. This leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake.

Quantitative Pharmacological Data

The following tables summarize the expected quantitative data for a selective 5-HT2C agonist like this compound.

Table 1: Receptor Binding Affinity Profile (Illustrative Data)

| Receptor Subtype | Ki (nM) | Radioligand | Source Tissue/Cell Line |

| 5-HT2C | 1.5 | [3H]-Mesulergine | CHO cells expressing h5-HT2C |

| 5-HT2A | 150 | [3H]-Ketanserin | CHO cells expressing h5-HT2A |

| 5-HT2B | 250 | [3H]-LSD | CHO cells expressing h5-HT2B |

| 5-HT1A | >1000 | [3H]-8-OH-DPAT | Human Cortex Membranes |

| Dopamine D2 | >1000 | [3H]-Spiperone | Rat Striatum Membranes |

| Adrenergic α1 | >1000 | [3H]-Prazosin | Rat Cortex Membranes |

Table 2: In Vitro Functional Activity (Illustrative Data)

| Assay Type | Cell Line | EC50 (nM) | Emax (% of Serotonin) |

| Phosphoinositide Hydrolysis | CHO cells expressing h5-HT2C | 10.2 | 95% |

| Calcium Mobilization | HEK293 cells expressing h5-HT2C | 15.5 | 98% |

Table 3: In Vivo Efficacy in Rodent Feeding Models (Illustrative Data)

| Animal Model | Dosing Route | ED50 (mg/kg) for Hypophagia | Study Duration |

| Food-Deprived Rats | Intraperitoneal (i.p.) | 1.0 | 2 hours |

| Diet-Induced Obese Mice | Oral (p.o.) | 3.0 | 24 hours |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from either cultured cells expressing the recombinant human receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions of rodents (e.g., rat cortex for 5-HT2A). Cells or tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Conditions: Competition binding assays are performed in a 96-well plate format in a total volume of 250 µL. Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Mesulergine for 5-HT2C receptors) near its Kd value, and varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin (B1677119) for 5-HT2C). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Hydrolysis Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the 5-HT2C receptor.

Methodology:

-

Cell Culture and Labeling: CHO cells stably expressing the human 5-HT2C receptor are cultured in appropriate media. The cells are seeded in 24-well plates and incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Assay Conditions: Prior to the assay, the cells are washed to remove excess [3H]-myo-inositol. The assay is performed in a buffer containing LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

-

Compound Stimulation: Cells are stimulated with varying concentrations of this compound for a specific duration (e.g., 30 minutes) at 37°C.

-

Extraction of Inositol Phosphates: The stimulation is terminated by the addition of a cold acid solution (e.g., perchloric acid). The cell lysates are neutralized, and the total inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Quantification: The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.

-

Data Analysis: The concentration-response curves are generated by plotting the amount of [3H]-IPs accumulated against the logarithm of the agonist concentration. The EC50 and Emax values are determined using non-linear regression analysis. Efficacy (Emax) is often expressed as a percentage of the maximal response produced by the endogenous agonist, serotonin.

In Vivo Hypophagia Study in Rats

Objective: To assess the dose-dependent effect of this compound on food intake in a rodent model.

Methodology:

-

Animals and Housing: Male Wistar rats are individually housed in a controlled environment with a 12-hour light/dark cycle. They are acclimatized to the experimental conditions and handling.

-

Fasting: Prior to the experiment, rats are fasted for a period (e.g., 18 hours) with free access to water to ensure a robust feeding response.

-

Drug Administration: this compound or vehicle is administered via the desired route (e.g., intraperitoneal injection). Different groups of rats receive different doses of the compound.

-

Measurement of Food Intake: A pre-weighed amount of standard chow is presented to the rats 30 minutes after drug administration. Food intake is measured by weighing the remaining food at specific time points (e.g., 1, 2, and 4 hours).

-

Data Analysis: The cumulative food intake for each dose group is calculated and compared to the vehicle-treated control group. The ED50, the dose that produces a 50% reduction in food intake, is determined from the dose-response curve.

Conclusion

This compound is a potent and selective 5-HT2C receptor agonist. Its pharmacological profile, characterized by high affinity for the 5-HT2C receptor and robust functional activity, translates into a significant reduction in food intake in in vivo models. These properties underscore its potential as a therapeutic agent for the management of obesity and related metabolic disorders. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility and safety profile.

PNU-22394 Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of PNU-22394 hydrochloride, a potent serotonin (B10506) receptor agonist. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its chemical properties, pharmacological profile, and relevant experimental data.

Chemical Identity

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 15923-42-9[1][2][3][4] |

| IUPAC Name | 1,2,3,4,5,6-Hexahydro-6-methyl-azepino[4,5-b]indole hydrochloride[1] |

| Alternate IUPAC Name | 6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride[4] |

| Molecular Formula | C₁₃H₁₆N₂·HCl[1][2] |

| Molecular Weight | 236.74 g/mol [1][2] |

Pharmacological Profile

This compound is a potent agonist at the serotonin 5-HT2C receptor and a partial agonist at the 5-HT2A and 5-HT2B receptors. Its activity at these receptors, particularly the 5-HT2C receptor, has led to its investigation for potential therapeutic applications, including appetite suppression.

Receptor Binding Affinity and Efficacy

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of PNU-22394 at human serotonin 2 (5-HT₂) receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy | Assay Method |

| 5-HT2A | 18 | 23 | Partial Agonist | Radioligand Binding / Fluo-4/Ca²⁺ Assay |

| 5-HT2B | 66 | - | Partial Agonist | Radioligand Binding |

| 5-HT2C | 18 | 7.7 | Agonist | Radioligand Binding / Fluo-4/Ca²⁺ Assay |

Data compiled from publicly available sources. The exact experimental conditions may vary between studies.

Signaling Pathways

As a 5-HT₂ receptor agonist, this compound is expected to activate downstream signaling cascades primarily through the Gq/G₁₁ family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of cellular responses.

Figure 1. Simplified Gq/11 signaling pathway activated by PNU-22394.

Further investigation into biased agonism at these receptors could reveal preferential activation of G protein-dependent pathways over β-arrestin-mediated signaling, or vice-versa. This has significant implications for drug design, as it may be possible to develop ligands that selectively engage therapeutic pathways while avoiding those that lead to adverse effects.

Experimental Protocols

The following sections outline general methodologies for key experiments relevant to the characterization of this compound. These are intended as a guide and may require optimization for specific experimental setups.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of this compound for 5-HT₂ receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Agonists of the serotonin 5-HT2C receptor: preclinical and clinical progression in multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-22394 Hydrochloride: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-22394 hydrochloride is a potent serotonin (B10506) receptor agonist, initially investigated for its potential as an appetite suppressant and antipsychotic agent.[1] As a member of the ibogalog family, it is a cyclized tryptamine (B22526) and a simplified analog of ibogaine.[1] This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, with a focus on its interaction with serotonin 5-HT₂ receptor subtypes. The information presented herein is intended to support further research and drug development efforts in related fields.

Receptor Binding Affinity Profile

This compound demonstrates notable affinity for the serotonin 5-HT₂ family of receptors, acting as a potent agonist at the 5-HT₂C subtype and a partial agonist at the 5-HT₂ₐ and 5-HT₂B subtypes. The compound is non-selective between the 5-HT₂ receptor subtypes. Quantitative data from various sources are summarized in the table below.

| Receptor Subtype | Ligand | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Reference(s) |

| Human 5-HT₂C | This compound | 6.1, 18 | 7.7, 18.8 | 83, 97-102 | [1][2] |

| Human 5-HT₂ₐ | This compound | 10, 18, 19 | 23, 67.2 | 64, 97-102 | [1][2] |

| Human 5-HT₂B | This compound | 28.5, 66 | 71.3 | 13 | [1] |

| Table 1: Receptor Binding and Functional Potency of this compound. Kᵢ represents the inhibition constant, indicating the affinity of the ligand for the receptor. EC₅₀ is the half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response. Eₘₐₓ is the maximum response achievable by the drug. |

Experimental Protocols

The following section outlines a typical radioligand binding assay protocol used to determine the binding affinity of compounds like this compound for the 5-HT₂C receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the human 5-HT₂C receptor.

Materials:

-

Cell Membranes: Membranes from a stable cell line expressing the human recombinant 5-HT₂C receptor.

-

Radioligand: [³H]-Mesulergine, a commonly used antagonist radioligand for 5-HT₂C receptors.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 4 mM MgCl₂, 1 mM EDTA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

This compound at various concentrations (or buffer for total binding)

-

[³H]-Mesulergine at a concentration close to its K₋ (typically 1-2 nM)

-

Cell membrane suspension

-

-

Non-specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled 5-HT₂C antagonist (e.g., 10 µM Mianserin) in place of the test compound.

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

References

In Vitro Characterization of PNU-22394 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, including the cortex, hippocampus, amygdala, and hypothalamus. Its activation is linked to a variety of physiological and behavioral effects, making it a compelling target for drug discovery. 5-HT2C receptor agonists have been investigated for their therapeutic utility in obesity, schizophrenia, and other psychiatric disorders. PNU-22394 has been classified as an agonist at this receptor. A thorough in vitro characterization is the foundational step in understanding the pharmacological profile of such a compound.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Methodology: Radioligand Displacement Assay

A standard method to determine the binding affinity (Ki) of a test compound like PNU-22394 hydrochloride is through a competitive radioligand displacement assay.

Experimental Protocol:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final membrane preparation is resuspended in the assay buffer.

-

Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a selective 5-HT2C receptor radioligand (e.g., [3H]-mesulergine or [125I]-DOI), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation: Binding Affinity Profile

While specific data for this compound is not publicly available, the results of such an experiment would be presented in a table similar to the one below. This table would also ideally include data for other serotonin receptor subtypes to assess selectivity.

| Receptor Subtype | Radioligand | Ki (nM) for this compound |

| 5-HT2C | [3H]-mesulergine | Data not available |

| 5-HT2A | [3H]-ketanserin | Data not available |

| 5-HT2B | [3H]-5-HT | Data not available |

| 5-HT1A | [3H]-8-OH-DPAT | Data not available |

Functional Assays

Functional assays are essential to determine the efficacy and potency of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist, and at what concentration it produces a functional response. For 5-HT2C receptors, which are Gq-coupled, common functional assays measure the downstream signaling events, such as inositol (B14025) phosphate (B84403) accumulation or intracellular calcium mobilization.

Methodology: Inositol Phosphate Accumulation Assay

Activation of the 5-HT2C receptor leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates can be measured as a direct indicator of receptor activation.

Experimental Protocol:

-

Cell Culture and Labeling: Cells stably expressing the human 5-HT2C receptor are cultured and incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Compound Treatment: The cells are then washed and pre-incubated with a lithium chloride (LiCl) solution. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1). Following this, cells are stimulated with various concentrations of this compound for a defined period.

-

Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The total inositol phosphates are extracted from the cell lysate.

-

Quantification: The amount of accumulated [3H]-inositol phosphates is quantified using scintillation counting after separation by ion-exchange chromatography.

-

Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response produced by the agonist).

Methodology: Calcium Mobilization Assay

The IP3 generated upon 5-HT2C receptor activation binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This change in intracellular calcium concentration can be measured using fluorescent calcium indicators.

Experimental Protocol:

-

Cell Loading: Cells expressing the 5-HT2C receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The loaded cells are then exposed to various concentrations of this compound.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader or a fluorometric imaging system.

-

Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC50 and Emax values are determined.

Data Presentation: Functional Potency and Efficacy

The results from these functional assays for this compound would be summarized in a table as shown below.

| Assay Type | Parameter | Value for this compound |

| Inositol Phosphate Accumulation | EC50 (nM) | Data not available |

| Emax (% of 5-HT response) | Data not available | |

| Calcium Mobilization | EC50 (nM) | Data not available |

| Emax (% of 5-HT response) | Data not available |

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows can aid in the understanding of the in vitro characterization process.

Caption: 5-HT2C Receptor Gq Signaling Pathway.

Caption: Radioligand Displacement Assay Workflow.

Caption: Functional Assay Workflow.

Conclusion

While this compound is identified as a 5-HT2C receptor agonist, a detailed public record of its in vitro pharmacological profile is lacking. The methodologies described in this guide represent the standard and rigorous approaches that would be employed to fully characterize the binding affinity, functional potency, and selectivity of this compound. For researchers investigating PNU-22394 or similar molecules, conducting these, or analogous, in vitro experiments is a critical first step in elucidating their precise mechanism of action and therapeutic potential. The resulting data would be invaluable for making informed decisions in the progression of drug discovery and development programs.

PNU-22394 Hydrochloride: A Technical Review of a Potent 5-HT2C Receptor Agonist

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

PNU-22394 hydrochloride is a potent and non-selective serotonin (B10506) 5-HT2 receptor agonist with high affinity for the 5-HT2C subtype and partial agonist activity at 5-HT2A and 5-HT2B receptors. Structurally classified as a cyclized tryptamine (B22526) and a simplified ibogaine (B1199331) analog, it has been investigated for its anorexigenic and potential pro-cognitive effects. This document provides a comprehensive technical overview of this compound, consolidating available data on its chemical properties, mechanism of action, pharmacological profile, and key experimental methodologies. Quantitative data are presented in structured tables, and its primary signaling pathway and a representative experimental workflow are visualized using DOT language scripts.

Chemical and Physical Properties

PNU-22394, chemically known as 6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole, is typically supplied as a hydrochloride salt for research purposes.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,2,3,4,5,6-Hexahydro-6-methyl-azepino[4,5-b]indole hydrochloride | [2] |

| Molecular Formula | C₁₃H₁₆N₂·HCl | [3] |

| Molecular Weight | 236.74 g/mol | [3] |

| CAS Number | 15923-42-9 | [3] |

| Appearance | Solid powder | - |

| Solubility | Soluble in water to 100 mM | [3] |

| Storage | Desiccate at +4°C | [3] |

Mechanism of Action and Signaling Pathway

PNU-22394 exerts its biological effects primarily through the activation of serotonin 5-HT2 family receptors. It acts as a potent full agonist at the 5-HT2C receptor and a partial agonist at the 5-HT2A and 5-HT2B receptors.[1][3] The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to the Gq/11 signaling pathway.[2]

Upon agonist binding, the receptor undergoes a conformational change, activating the Gq alpha subunit. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses.[4]

Pharmacological Data

In Vitro Receptor Binding and Functional Activity

The affinity (Ki) and functional potency (EC50) of PNU-22394 have been characterized at recombinant human 5-HT2 receptor subtypes. The data from various sources show slight differences, which is common in pharmacological studies, but consistently demonstrate high potency at the 5-HT2C receptor.

| Parameter | 5-HT2A | 5-HT2B | 5-HT2C | Reference(s) |

| Ki (nM) | 18 | 66 | 18 | [2][3] |

| Ki (nM) | 10 | - | 6.1 | [5] |

| Ki (nM) | 19 | 28.5 | 18.8 | [1] |

| EC50 (nM) (Ca²⁺ Assay) | 23 | - | 7.7 | [5] |

| EC50 (µM) (IP-One Assay) | 0.21 | - | 0.12 | [5] |

| Emax (%) | 64 | 13 | 83 | [1] |

Ki: Inhibitor constant, a measure of binding affinity. EC50: Half-maximal effective concentration, a measure of functional potency. Emax: Maximal efficacy relative to a full agonist.

In Vivo Activity & Pharmacokinetics

PNU-22394 demonstrates anorexigenic (appetite-suppressing) effects in animal models and humans.[2][3] Administration to rats reduces food intake, an effect that can be blocked by selective 5-HT2C receptor antagonists, confirming the primary mechanism of this in vivo action.[1]

Key Experimental Protocols

Intracellular Calcium Flux Assay

This functional assay is used to determine the potency (EC50) and efficacy of compounds like PNU-22394 at Gq-coupled receptors such as 5-HT2C. The protocol involves measuring the transient increase in intracellular calcium following receptor activation.

Objective: To quantify the agonist activity of PNU-22394 at the 5-HT2C receptor.

General Protocol Outline:

-

Cell Culture:

-

HEK-293 or CHO cells stably transfected with the human 5-HT2C receptor gene are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach a suitable confluency (typically 80-90%).

-

Cells are seeded into 96-well or 384-well black-walled, clear-bottom assay plates and incubated overnight to allow for attachment.

-

-

Dye Loading:

-

The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) is prepared in the buffer, often with an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.

-

The dye-loading solution is added to each well, and the plate is incubated for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.[1]

-

-

Compound Addition and Measurement:

-

After incubation, the dye-loading solution is removed, and cells are washed again with buffer. A final volume of buffer is left in each well.

-

The assay plate is placed into a fluorescence kinetic plate reader (e.g., FLIPR, FDSS).

-

A baseline fluorescence reading is taken for several seconds.

-

A dilution series of this compound is prepared and added to the wells by the instrument's integrated pipettor.

-

Fluorescence intensity is measured kinetically in real-time, immediately following compound addition, typically for 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) over baseline (F₀) is calculated for each well.

-

The peak fluorescence response is plotted against the logarithm of the compound concentration.

-

A sigmoidal dose-response curve is fitted to the data using a four-parameter logistic equation to determine the EC50 and Emax values.

-

Synthesis Outline

A potential synthetic approach could involve a multi-step sequence such as:

-

Preparation of a Tryptamine Derivative: Starting with tryptamine, the side-chain amine is protected.

-

Ring Closure/Formation of the Azepine Ring: A key step would be a cyclization reaction, such as a Pictet-Spengler or Bischler-Napieralski type reaction, with an appropriate aldehyde or ketone to form the seven-membered azepine ring fused to the indole (B1671886).

-

Reduction and N-Methylation: The intermediate is then reduced to form the hexahydroazepino[4,5-b]indole scaffold. The final step involves methylation of the nitrogen at position 6, likely via reductive amination or reaction with a methylating agent, to yield the final PNU-22394 product.

Conclusion

This compound is a valuable research tool for investigating the pharmacology of the 5-HT2C receptor. Its high potency as a Gq/11-coupled agonist makes it suitable for a range of in vitro functional assays, particularly those measuring intracellular calcium mobilization. Its demonstrated in vivo effect on food intake underscores the role of the 5-HT2C receptor in appetite regulation. While comprehensive pharmacokinetic data remains elusive in public literature, the existing pharmacological profile establishes PNU-22394 as a standard reference compound for studies targeting the serotonergic system, particularly in the context of metabolic disorders and neuroscience.

References

- 1. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estimation of Cmax and Tmax in populations after single and multiple drug administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

PNU-22394 Hydrochloride: A Technical Guide on its Safety and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-22394 hydrochloride, with the IUPAC name 6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole, is a potent serotonin (B10506) 5-HT2 receptor agonist.[1] It was initially investigated for its potential as an antipsychotic and later as an appetite suppressant, though it was never brought to market.[1] This technical guide provides a comprehensive overview of the available safety and toxicology data for this compound, with a focus on its pharmacological profile, known adverse effects, and the underlying mechanism of action. Due to the compound's limited clinical development, publicly available, in-depth toxicology data is scarce. This document synthesizes the existing information to guide further research and development.

Pharmacological Profile

This compound is a potent modulator of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its activity is characterized by its binding affinity (Ki), functional potency (EC50), and maximal efficacy (Emax) at these receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Maximal Efficacy (Emax) (%) |

| 5-HT2A | 19 | 67.2 | 64 |

| 5-HT2B | 28.5 | 71.3 | 13 |

| 5-HT2C | 18.8 | 18.8 | 83 |

| Data sourced from Wikipedia, which cites relevant primary literature.[1] |

Preclinical & Clinical Effects

In-vivo Animal Studies

Studies in rats have demonstrated that PNU-22394 induces a reduction in food intake, an effect that can be blocked by the selective 5-HT2C receptor antagonist SB-242084.[1]

Human Studies

In human clinical trials, PNU-22394 was observed to produce weight loss.[1] The primary reported adverse effects included headache, anxiety, nausea, and vomiting.[1] Notably, a rapid tolerance to these side effects was reported to develop within four days of administration.[1] Despite its potent agonism at the 5-HT2A receptor, a receptor subtype associated with hallucinogenic effects, PNU-22394 did not produce hallucinogenic effects in humans.[1]

Safety and Toxicology

A comprehensive search of publicly available literature and toxicology databases did not yield specific quantitative toxicology data for this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level). Furthermore, no data on chronic toxicity, carcinogenicity, mutagenicity, or teratogenicity for this compound could be located. This lack of data is a significant gap in the safety profile of this compound and would require extensive investigation in any future development program.

Mechanism of Action: 5-HT2A Receptor Signaling Pathway

This compound exerts its effects primarily through the activation of serotonin 5-HT2 family receptors, with a particularly high efficacy at the 5-HT2C and 5-HT2A subtypes. The signaling cascade initiated by the activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is a key mechanism.

Caption: Generalized 5-HT2A receptor signaling pathway.

Experimental Protocols

In-vitro Receptor Binding and Functional Assays

Objective: To determine the affinity and functional activity of this compound at 5-HT2 receptor subtypes.

-

Receptor Binding Assays (e.g., Radioligand Binding):

-

Membranes from cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are prepared.

-

A specific radioligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the membranes in the presence of varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

After incubation, the membranes are harvested by rapid filtration and the bound radioactivity is quantified using liquid scintillation counting.

-

The Ki values are calculated from the IC50 values (the concentration of PNU-22394 that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

-

-

Functional Assays (e.g., Calcium Mobilization Assay):

-

Cells expressing the target receptor are plated in a microplate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

This compound at various concentrations is added to the wells.

-

The change in fluorescence, indicative of intracellular calcium release, is measured over time using a fluorescence plate reader.

-

EC50 and Emax values are determined by plotting the fluorescence response against the log concentration of the compound.

-

In-vivo Assessment of Anorectic Effects in Rodents

Objective: To evaluate the effect of this compound on food intake in rats.

-

Study Design:

-

Male Wistar or Sprague-Dawley rats are individually housed and acclimatized to the experimental conditions.

-

Animals are trained to have access to food for a specific period each day to establish a stable baseline of food intake.

-

On the test day, animals are randomly assigned to receive either vehicle control or different doses of this compound via a specified route of administration (e.g., intraperitoneal or oral).

-

Following drug administration, pre-weighed food is provided, and food intake is measured at several time points (e.g., 1, 2, 4, and 24 hours).

-

The effect of the compound is expressed as the percentage change in food intake compared to the vehicle-treated control group.

-

Caption: Workflow for assessing anorectic effects in rodents.

Conclusion

This compound is a potent serotonin 5-HT2 receptor agonist that has demonstrated anorectic effects in both preclinical and clinical settings. While some pharmacological data and a limited adverse effect profile from early human studies are available, there is a significant lack of comprehensive safety and toxicology data. The absence of information on acute and chronic toxicity, as well as genotoxicity and teratogenicity, presents a major hurdle for any further consideration of this compound for clinical development. The information provided in this guide serves as a summary of the current knowledge and highlights the critical data gaps that would need to be addressed through rigorous preclinical toxicology and safety pharmacology studies.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PNU-22394 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-22394 hydrochloride is a compound that has been identified as a relatively non-selective ligand for the serotonin (B10506) 2C receptor (5-HT2C). It has demonstrated anorectic effects in both rodent and human studies, suggesting its potential as a tool for investigating appetite regulation and related metabolic disorders. This document provides a detailed experimental protocol for in vivo studies designed to evaluate the anorectic effects of this compound in a rodent model. The protocol is based on established methodologies for assessing the effects of 5-HT2C receptor agonists on food intake and body weight.

Mechanism of Action

This compound exerts its effects primarily through its interaction with the 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Activation of 5-HT2C receptors in hypothalamic regions, such as the pro-opiomelanocortin (POMC) neurons, is a key mechanism through which serotonin and its agonists are known to suppress appetite. While PNU-22394 is noted as a 5-HT2C receptor ligand, its full receptor binding profile and selectivity against other serotonin receptor subtypes and other neurotransmitter systems should be considered when interpreting experimental results.

Experimental Protocol: Evaluation of Anorectic Effects in Rodents

This protocol outlines a study to assess the dose-dependent effects of this compound on food intake and body weight in rats.

Animal Model

-

Species: Male Sprague-Dawley rats

-

Age: 8-10 weeks

-

Weight: 250-300g

-

Acclimation: Animals should be individually housed and acclimated to the experimental conditions for at least one week prior to the study. This includes handling, injection procedures (with saline), and the specific feeding paradigm.

Housing and Diet

-

Housing: Individually housed in standard laboratory cages with a 12-hour light/dark cycle.

-

Diet: Standard chow and water available ad libitum, unless otherwise specified in the experimental design (e.g., fasting period).

This compound Preparation

-

Formulation: Dissolve this compound in a sterile, pyrogen-free vehicle suitable for the chosen route of administration (e.g., 0.9% saline). The solution should be prepared fresh on each day of the experiment.

-

Concentration: Prepare a stock solution and dilute to the final required concentrations for different dose groups.

Experimental Design and Procedure

This experiment will follow a within-subjects design to assess the dose-response relationship of PNU-22394 on food intake.

-

Groups: Each animal will receive each of the following treatments in a counterbalanced order, with a washout period of at least 48 hours between treatments.

-

Vehicle (e.g., 0.9% Saline)

-

This compound (Low Dose - e.g., 1.0 mg/kg)

-

This compound (Mid Dose - e.g., 5.0 mg/kg)

-

This compound (High Dose - e.g., 10.0 mg/kg)

-

-

Fasting: Prior to each treatment, animals should be fasted for 16-18 hours with free access to water to ensure a robust feeding response.

-

Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection.

-

Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of standard chow. Measure and record food intake at 1, 2, 4, and 24 hours post-injection.

-

Body Weight Measurement: Record the body weight of each animal before treatment administration and at 24 hours post-injection.

-

Behavioral Observation: Observe the animals for any signs of adverse effects or changes in general behavior (e.g., sedation, hyperactivity, stereotypy) for at least 4 hours post-injection.

Data Analysis

-

Calculate the cumulative food intake (in grams) for each time point.

-

Calculate the change in body weight (in grams) at 24 hours.

-

Analyze the data using a repeated-measures analysis of variance (ANOVA) followed by appropriate post-hoc tests to compare the effects of different doses of this compound to the vehicle control.

-

A p-value of <0.05 will be considered statistically significant.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the proposed in vivo study.

Table 1: Effect of this compound on Cumulative Food Intake (g) in Rats

| Treatment Group | 1 Hour Post-Dose | 2 Hours Post-Dose | 4 Hours Post-Dose | 24 Hours Post-Dose |

| Vehicle (Saline) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| PNU-22394 (1.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| PNU-22394 (5.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| PNU-22394 (10.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Effect of this compound on Body Weight Change (g) at 24 Hours

| Treatment Group | Mean Change in Body Weight (g) ± SEM |

| Vehicle (Saline) | Mean ± SEM |

| PNU-22394 (1.0 mg/kg) | Mean ± SEM |

| PNU-22394 (5.0 mg/kg) | Mean ± SEM |

| PNU-22394 (10.0 mg/kg) | Mean ± SEM |

Visualizations

Signaling Pathway of 5-HT2C Receptor-Mediated Anorexia

Application Notes and Protocols for Administration of PNU-22394 Hydrochloride in Animal Models

Disclaimer: As of the latest available information, specific preclinical studies detailing the administration routes, pharmacokinetics, and detailed protocols for PNU-22394 hydrochloride in animal models are not publicly available. The following application notes and protocols are therefore based on general best practices for the administration of research compounds to common animal models, such as rodents. PNU-22394 has been identified as a serotonin (B10506) 2C (5-HT2C) receptor agonist that has been studied for its effects on feeding behavior.[1] Researchers should use this information as a guideline and develop compound-specific protocols based on the physicochemical properties of this compound and the objectives of their study.

Overview of Administration Routes

The choice of administration route in animal models is critical and depends on the experimental goals, the properties of the compound, and the target physiological system. Common routes for systemic administration in rodent models include intravenous, intraperitoneal, subcutaneous, and oral gavage. Each route has distinct advantages and disadvantages concerning the speed of onset, bioavailability, and potential for stress or injury to the animal.

A generalized workflow for in vivo administration studies is presented below.

Signaling Pathway of 5-HT2C Receptor Agonists

PNU-22394 is a 5-HT2C receptor agonist.[1] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 to activate phospholipase C (PLC). This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to various downstream cellular effects.

Administration Protocols in Rodent Models

The following tables summarize key parameters for various administration routes in mice and rats. These are general guidelines and should be adapted based on the specific experimental design and institutional (IACUC) policies.

Intravenous (IV) Administration

IV injection offers 100% bioavailability and rapid onset of action. The lateral tail vein is the most common site for IV administration in rodents.

Table 1: Intravenous Administration Parameters

| Parameter | Mouse | Rat |

| Typical Site | Lateral Tail Vein | Lateral Tail Vein, Saphenous Vein |

| Volume | < 0.2 mL | < 0.5 mL per 100g body weight |

| Needle Gauge | 27-30 G | 25-27 G |

| Vehicle | Sterile, isotonic solution (e.g., 0.9% saline) | Sterile, isotonic solution (e.g., 0.9% saline) |

Experimental Protocol: IV Administration via Tail Vein

-

Preparation: Prepare this compound in a sterile, isotonic vehicle. The final solution should be clear and free of precipitates.

-

Animal Restraint: Place the rodent in a suitable restraint device to allow access to the tail.

-

Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Injection: Using a new, sterile needle and syringe, insert the needle into the vein at a shallow angle.

-

Confirmation: A successful injection is indicated by the lack of resistance and no visible bleb formation under the skin.

-

Administration: Inject the calculated dose volume slowly.

-

Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Administration

IP injection is a common route for systemic administration, offering a larger injection volume capacity and slower absorption compared to IV.

Table 2: Intraperitoneal Administration Parameters

| Parameter | Mouse | Rat |

| Typical Site | Lower Abdominal Quadrant | Lower Abdominal Quadrant |

| Volume | < 2-3 mL | < 5-10 mL per kg body weight |

| Needle Gauge | 25-27 G | 23-25 G |

| Vehicle | Sterile, isotonic, non-irritating solution | Sterile, isotonic, non-irritating solution |

Experimental Protocol: IP Administration

-

Preparation: Formulate this compound in a sterile, non-irritating vehicle.

-

Animal Restraint: Manually restrain the rodent, ensuring the head is tilted downwards to move abdominal organs away from the injection site.

-

Injection Site: Identify a lower abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture.

-

Injection: Insert the needle at a 30-45 degree angle. Aspirate to ensure no body fluids (e.g., urine, blood) are drawn, which would indicate incorrect placement.

-

Administration: Inject the solution smoothly.

-

Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for signs of distress.

Subcutaneous (SC) Administration

SC injections provide a slow and sustained release of the compound. The loose skin over the back is the most common site.

Table 3: Subcutaneous Administration Parameters

| Parameter | Mouse | Rat |

| Typical Site | Dorsal Scapular Region | Dorsal Scapular Region |

| Volume | < 1-2 mL | < 5 mL per kg body weight |

| Needle Gauge | 25-27 G | 23-25 G |

| Vehicle | Isotonic solution; can be an aqueous or oil-based depot | Isotonic solution; can be an aqueous or oil-based depot |

Experimental Protocol: SC Administration

-

Preparation: Prepare the this compound formulation. For sustained release, a specific vehicle may be required.

-

Animal Restraint: Manually restrain the animal on a flat surface.

-

Injection Site: Lift a fold of skin in the dorsal scapular region to form a "tent".

-

Injection: Insert the needle into the base of the skin tent, parallel to the body. Aspirate to ensure a vessel has not been entered.

-

Administration: Inject the dose volume. A small bleb will form under the skin.

-

Post-Injection: Withdraw the needle and gently massage the area to aid distribution. Monitor the animal's behavior and the injection site for any irritation.

Oral (PO) Administration / Gavage

Oral administration is used to mimic the clinical route of administration for many drugs. Gavage ensures a precise dose is delivered directly to the stomach.

Table 4: Oral Administration (Gavage) Parameters

| Parameter | Mouse | Rat |

| Typical Site | Orogastric | Orogastric |

| Volume | < 1 mL | < 5 mL per 100g body weight |

| Gavage Needle | 18-20 G, flexible or rigid with ball tip | 16-18 G, flexible or rigid with ball tip |

| Vehicle | Aqueous solutions, suspensions (e.g., with methylcellulose) | Aqueous solutions, suspensions (e.g., with methylcellulose) |

Experimental Protocol: Oral Gavage

-

Preparation: Formulate this compound in a suitable vehicle.

-

Animal Restraint: Firmly grasp the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Gavage Needle Insertion: Gently insert the gavage needle into the esophagus. The animal should swallow the needle; no resistance should be felt.

-

Administration: Once the needle is in the stomach (pre-measured to the last rib), administer the solution.

-

Post-Administration: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of respiratory distress, which could indicate accidental tracheal administration.

References

Application Notes and Protocols for PNU-22394 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PNU-22394 hydrochloride, a potent 5-HT₂ receptor agonist, in cell culture experiments. The included protocols and data are intended to serve as a guide for studying the effects of this compound on various cellular processes.

This compound is a valuable tool for investigating the roles of the 5-HT₂A and 5-HT₂C serotonin (B10506) receptors in cell signaling and pathophysiology. It exhibits high affinity for these receptors and can be utilized in a variety of in vitro cell-based assays to explore downstream signaling cascades, cell viability, and other cellular responses.

Mechanism of Action

This compound acts as a potent agonist at serotonin 5-HT₂C receptors and as a partial agonist at 5-HT₂A and 5-HT₂B receptors. The activation of these G-protein coupled receptors (GPCRs) can initiate a cascade of intracellular signaling events. Notably, 5-HT₂A receptor activation has been linked to the stimulation of the MEK-ERK1/2 and JAK2-STAT3 signaling pathways, which are crucial regulators of cell survival, proliferation, differentiation, and migration. Furthermore, activation of 5-HT₂A and 5-HT₂C receptors can modulate the activity of other neurotransmitter systems, such as the GABAergic system, by influencing the firing of interneurons.

Quantitative Data Summary

The following table summarizes the binding affinities and functional potencies of this compound for human 5-HT₂ receptor subtypes. These values are essential for determining the appropriate concentration range for cell culture experiments.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) |

| 5-HT₂A | 18 | 23 |

| 5-HT₂B | 66 | - |

| 5-HT₂C | 18 | 7.7 |

Note: EC₅₀ values can vary depending on the specific cell line and the assay used.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability of a chosen cell line.

Materials:

-

This compound

-

Cell line of interest (e.g., a cancer cell line expressing 5-HT₂ receptors)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol is designed to determine if this compound activates the MEK-ERK1/2 signaling pathway.

Materials:

-

This compound

-

Cell line of interest

-

6-well cell culture plates

-

Serum-free culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Before treatment, starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling.

-

Compound Treatment: Treat the starved cells with various concentrations of this compound for a short duration (e.g., 5, 15, 30, or 60 minutes). Include a vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

Visualizations

Caption: this compound signaling pathway.

Caption: General experimental workflow.

Application Notes and Protocols for PNU-22394 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-22394 hydrochloride is a potent agonist for the serotonin (B10506) 5-HT2C receptor and a partial agonist for the 5-HT2A and 5-HT2B receptors.[1] Its activity at these receptors, particularly the 5-HT2C receptor, makes it a valuable tool for research in areas such as appetite regulation, mood disorders, and other central nervous system-related conditions. These application notes provide detailed protocols for the preparation of this compound solutions and guidance on assessing their stability, crucial for ensuring reproducible and reliable experimental results.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 236.74 g/mol | |

| Formula | C₁₃H₁₆N₂·HCl | |

| Appearance | White to off-white solid | [2] |

| Purity | ≥99% (by HPLC) | |

| Solubility | Water: up to 100 mMDMSO: up to 250 mg/mL (approx. 1056 mM) | [2] |

Preparation of this compound Solutions

Materials

-

This compound powder

-

Sterile, deionized, or distilled water

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional, for DMSO solutions)

Protocol for Preparing Aqueous Stock Solutions

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Reconstitution: Add the appropriate volume of sterile water to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 236.74), add 422.4 µL of water.

-

Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

-

Sterilization (Optional): For cell-based assays, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Protocol for Preparing DMSO Stock Solutions

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Reconstitution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

-

Dissolution: Vortex the solution thoroughly. If needed, use an ultrasonic bath to aid dissolution.[2]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes.

Stability and Storage of this compound Solutions

Proper storage is critical to maintain the integrity of this compound solutions. The recommended storage conditions are summarized below.

| Solution Type | Storage Temperature | Duration | Reference |

| Aqueous Stock Solution | -20°C | Up to 1 month | [2] |

| -80°C | Up to 6 months | [2] | |

| DMSO Stock Solution | -20°C | Up to 1 month | [2] |

| -80°C | Up to 6 months | [2] | |

| Solid Powder | +4°C (desiccated) | Refer to manufacturer's specifications |

Important Considerations:

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation. Aliquoting into single-use volumes is highly recommended.

-

Light Sensitivity: Protect solutions from direct light, especially during long-term storage.

-

Hygroscopicity: this compound is hygroscopic. Store the solid powder in a desiccator. When preparing solutions in DMSO, use anhydrous DMSO to prevent degradation.

Experimental Protocols for Stability Assessment